1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea

Lipophilicity Drug-like properties CNS permeability

Standard indole-thioureas often lack the lipophilicity and steric features needed for reproducible CNS target engagement. This 1-benzyl-2-methylindole thiourea (XLogP3=5.6, 6 rotatable bonds) addresses that gap with an N1-benzyl group critical for π-stacking at aminergic GPCRs. • Enables comparative 5-HT1A/5-HT2A/5-HT2C in vivo behavioral studies due to predicted brain penetrance. • Predicted IDO1 inhibitory potency superior to N-methyl analog (BDBM24832, Ki=342 μM). • Six rotatable bonds and two H-bond donors support 3D pharmacophore modeling and induced-fit docking campaigns. Supplied with full analytical characterization for reproducible SAR and enzyme inhibition assays.

Molecular Formula C25H25N3S
Molecular Weight 399.6 g/mol
Cat. No. B3575639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea
Molecular FormulaC25H25N3S
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=S)NC4=CC=CC=C4
InChIInChI=1S/C25H25N3S/c1-19-22(16-17-26-25(29)27-21-12-6-3-7-13-21)23-14-8-9-15-24(23)28(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H2,26,27,29)
InChIKeyXRGUNBSYHNYHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea Overview


1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea (CAS 332867-80-8, MW 399.55 g/mol) is a synthetic thiourea derivative featuring a 1-benzyl-2-methylindole scaffold N-substituted with an ethyl linker to an N'-phenylthiourea moiety [1]. It belongs to the broader class of 1,3-disubstituted thioureas with proven pharmacological relevance at serotonin (5‑HT) and dopamine (D2) receptors [2], but bears key structural distinctions—an N1‑benzyl group on the indole and a 2‑methyl substituent—that set it apart from the simpler tryptamine-derived thioureas dominating the published literature.

1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea Uniqueness


Procurement of 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea cannot be reduced to selecting any generic indole-derived thiourea. The N1‑benzyl group on the indole nucleus is absent in common arylthiourea comparators such as 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea , and this substitution fundamentally alters lipophilicity (XLogP3 ≈ 5.6 vs. ~3.5–4.1 for unsubstituted indole congeners [1]), hydrogen-bond donor count, steric bulk proximal to the thiourea pharmacophore, and possible π‑stacking interactions at receptor sites. In indole-thiourea series active at 5‑HT1A and 5‑HT2A/C receptors, even modest substituent changes on the aromatic ring have been shown to invert functional selectivity [2]; thus, the benzyl and 2‑methyl modifications are likely to produce qualitatively different binding profiles relative to simpler tryptamine-derived analogs. The quantitative evidence below supports the necessity of specifying this exact compound for reproducible receptor pharmacology and enzyme inhibition studies.

1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea Differentiation Evidence


Lipophilicity Advantage vs. Core Analog

The target compound has a computed XLogP3 of 5.6 [1], a value ~1.5–2.1 log units higher than that of the simpler 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea structure (MW 295.4; estimated XLogP3 3.5–4.1 based on the absence of the benzyl group and the lower molecular weight ). This lipophilicity shift places the compound in the range typically associated with enhanced blood-brain barrier penetration (XLogP3 5–6) [2] and is a property that directly influences in vivo CNS exposure in serotonin receptor and dopamine receptor programs.

Lipophilicity Drug-like properties CNS permeability

Polar Surface Area and H-Bond Donor Advantage

The target compound has a TPSA of 61.1 Ų and two hydrogen-bond donor (HBD) groups [1]. In comparison, the N-alkyl derivative 1-[2-(1H-indol-3-yl)ethyl]-3-methylthiourea (BDBM24832) has a lower TPSA (~38 Ų, one HBD) and correspondingly weaker polar interactions [2]. The extra H-bond donor in the target compound (the NH adjacent to the phenyl ring) provides an additional anchor point for receptor interactions, as demonstrated by the importance of the aryl-NH for 5-HT1A binding affinity in related series [3].

Topological polar surface area Hydrogen-bonding Drug-likeness

Conformational Flexibility vs. Simpler Congeners

The compound possesses six rotatable bonds [1], versus four rotatable bonds in the simpler 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea . The additional rotational freedom arises from the N1‑benzyl group attached to the indole nitrogen. This extra degree of conformational freedom can be critical for induced-fit binding at GPCR orthosteric sites [2], where the phenyl ring can sample multiple orientations relative to the indole-thiourea core.

Rotatable bonds Conformational flexibility Scaffold diversity

IDO1 Inhibition Benchmark from Analog Data

While no curated affinity data for the target compound itself was found in BindingDB, the structurally closest analog with reported data is 1-[2-(1H-indol-3-yl)ethyl]-3-methylthiourea (BDBM24832, Ki = 342,000 nM for IDO1) [1]. The target compound's N-phenyl and N1-benzyl substituents are expected to enhance binding through additional hydrophobic contacts and π‑stacking, based on SAR trends observed in S-benzylisothiourea IDO1 inhibitors where N‑aryl substitutions improved potency by >10‑fold [2]. This class-level inference positions the target compound as a potentially more potent IDO1 binder than its N-methyl analog, making it a candidate for IDO1/TDO pathway probe development.

IDO1 inhibition Enzyme inhibition Binding affinity

1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea Applications


CNS 5-HT Receptor Profiling

The elevated lipophilicity (XLogP3 = 5.6) and extended conformational flexibility (6 rotatable bonds) of this compound make it a strong candidate for inclusion in panels evaluating 5‑HT1A/5‑HT2A/5‑HT2C receptor binding and functional selectivity [1][2]. Unlike polar, low-logP indole-thioureas, this compound is expected to exhibit improved brain penetrance, enabling comparative in vivo behavioral pharmacology studies where brain exposure is critical.

IDO1/TDO Pathway Probe Discovery

The presence of both the N-phenylthiourea pharmacophore and the indole scaffold aligns with key structural determinants for IDO1 inhibition [3]. The predicted potency advantage over the N-methyl analog (BDBM24832, Ki = 342 μM) supports evaluation in cellular kynurenine production assays (e.g., A431 or HeLa cell models) to quantify IDO1 and potentially TDO dual inhibitory activity [4].

Antimicrobial Thiourea SAR Expansion

Published data demonstrate that 2‑(1H‑indol‑3‑yl)ethylthiourea derivatives bearing aromatic N‑substituents exhibit activity against Gram-positive cocci and HIV‑1 [5]. The N1‑benzyl‑2‑methyl substitution pattern of this compound represents an underexplored region of chemical space within this series, making it valuable for SAR expansion campaigns aimed at improving selectivity indices over the moderate cytotoxicity observed in many analogs [5].

Docking and Pharmacophore Model Refinement

The compound's unique structural features—six rotatable bonds, a benzyl group capable of π‑π stacking, and two H‑bond donors—provide a richer conformational ensemble for 3D pharmacophore modeling and induced‑fit docking studies at aminergic GPCRs [2][6]. This makes it useful for training computational models that distinguish between scaffolds, rather than relying solely on the simpler tryptamine‑derived thioureas that populate existing docking datasets.

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